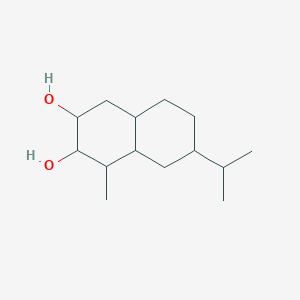
1-Methylcollidinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcollidinium perchlorate is an organic ionic compound that belongs to the class of perchlorates Perchlorates are known for their high reactivity and are often used in various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylcollidinium perchlorate can be synthesized through the reaction of 1-methylcollidine with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows: [ \text{1-Methylcollidine} + \text{Perchloric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process is carried out in specialized reactors designed to handle the reactive nature of perchloric acid. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylcollidinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The perchlorate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium chloride or potassium iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different ionic compounds.
Aplicaciones Científicas De Investigación
1-Methylcollidinium perchlorate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid disorders.
Industry: It is used in the production of specialty chemicals and as an oxidizing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-methylcollidinium perchlorate involves its ability to interact with various molecular targets. The perchlorate ion can inhibit iodine uptake in the thyroid gland, making it useful in the treatment of hyperthyroidism. The compound’s reactivity also allows it to participate in redox reactions, affecting cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
- Methylammonium perchlorate
- Nitronium perchlorate
- Lithium perchlorate
Comparison: 1-Methylcollidinium perchlorate is unique due to its specific structure and reactivity. Compared to methylammonium perchlorate, it has a different cationic component, which affects its chemical properties and applications. Nitronium perchlorate and lithium perchlorate, on the other hand, are inorganic perchlorates with distinct uses and reactivity profiles.
Propiedades
Número CAS |
14924-02-8 |
|---|---|
Fórmula molecular |
C9H14ClNO4 |
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
1,2,4,6-tetramethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C9H14N.ClHO4/c1-7-5-8(2)10(4)9(3)6-7;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
LZCFEWPZGIHSHD-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
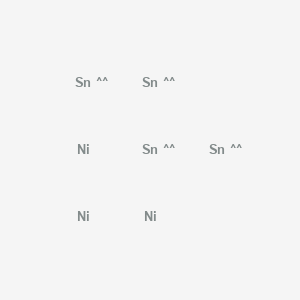
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)


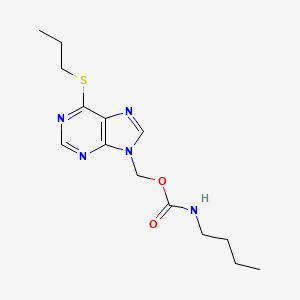
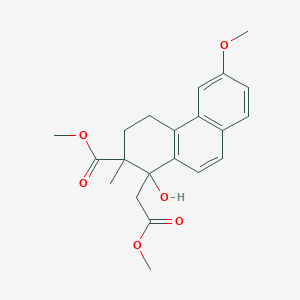
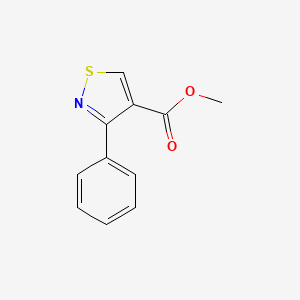
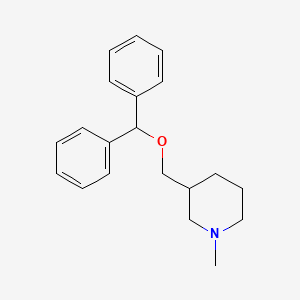
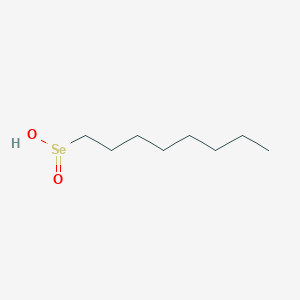
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
